molecular formula C9H9NO3 B3026468 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid CAS No. 1163160-18-6

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid

Cat. No. B3026468
Key on ui cas rn: 1163160-18-6
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-QJBUZINDSA-N
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Patent
US04726941

Procedure details

Hippuric acid (3.58 g, 0.020 mol), DCC (4.13 g, 0.020 mol), and N-hydroxysuccinimide (2.3 g, 0.020 mol) were stirred in 100 ml of acetonitrile at ice bath temperature for 2 hours. The reaction mixture was filtered to remove the bulk of by-product DCU. The filtrate was evaporated in vacuo to dryness, the residue was redissolved in THF and the mixture was filtered to remove any residual DCU. The filtrate (70 ml) was added drop-wise to a solution of sodium cyanamide (3.84 g, 0.060 mol) in 100 ml of distilled water with vigorous stirring at ice bath temperature. The reaction was allowed to proceed at room temperature overnight. The reaction mixture (pH 11) was extracted with ethyl acetate (2×60 ml) and the separated aqueous layer was acidified to pH 1.5 with 10% HCl. The resulting solid suspension was filtered to give 2.28 g (56.1% yield) of white crystalline 10. It was recrystallized from THF/acetonitrile/petroleum ether to yield 0.78 g (crop 1) of white crystalline product. The filtrate was concentrated to yield 0.9 g (crop 2) of additional crystals. Mp dec. > 155° C. (turns to brown oil at 160° C.); TLC: Rf =0.36 in EtOAc/AcOH (100:1), detected by UV quenching and orange color with ferricyanide spray reagent; IR (Nujol, cm-1) 3400 (NH), 3080 (C6H5), 2220 (C≡N), 1710 and 1620 (C=O); NMR (Silanor C and DMSO (1:1), δ from TMS) 8.2-8.4 (broad, NH); 7.3-8.0 (m, C6H5 --), 4.1-4.2 (d, --NH--CH2 --CO). Anal. Calcd for C10H9N3O2 : C, 59.11; H, 4.46; N, 20.68. Found: C, 59.26; H, 4.46; N, 20.84 (crop 1) and C, 59.03; H, 4.20; N, 20.80 (crop 2).
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
filtrate
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
EtOAc AcOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].C1CCC([N:20]=[C:21]=[N:22]C2CCCCC2)CC1.ON1C(=O)CCC1=O.N#CN.[Na]>C(#N)C.O.CCOC(C)=O.CC(O)=O>[C:4]([NH:3][CH2:2][C:1]([NH:22][C:21]#[N:20])=[O:13])(=[O:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4,7.8,^1:39|

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Name
Quantity
4.13 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
2.3 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
filtrate
Quantity
70 mL
Type
reactant
Smiles
Name
Quantity
3.84 g
Type
reactant
Smiles
N#CN.[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
EtOAc AcOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring at ice bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the bulk of by-product DCU
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in THF
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove any residual DCU
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture (pH 11) was extracted with ethyl acetate (2×60 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid suspension was filtered
CUSTOM
Type
CUSTOM
Details
to give 2.28 g (56.1% yield) of white crystalline 10
CUSTOM
Type
CUSTOM
Details
It was recrystallized from THF/acetonitrile/petroleum ether
CUSTOM
Type
CUSTOM
Details
to yield 0.78 g (crop 1) of white crystalline product
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield 0.9 g (crop 2) of additional crystals
CUSTOM
Type
CUSTOM
Details
> 155° C. (turns to brown oil at 160° C.)
CUSTOM
Type
CUSTOM
Details
quenching

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NCC(=O)NC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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